molecular formula C16H13N3O3 B14018861 2-Amino-3-benzoyl-6-methoxyquinazolin-4(3H)-one CAS No. 52393-74-5

2-Amino-3-benzoyl-6-methoxyquinazolin-4(3H)-one

Cat. No.: B14018861
CAS No.: 52393-74-5
M. Wt: 295.29 g/mol
InChI Key: BQUKTKRUUQQZMA-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-6-methoxy-quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinone derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-benzoyl-6-methoxy-quinazolin-4-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone. One common method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-benzoyl-6-methoxy-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazoline derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

2-amino-3-benzoyl-6-methoxy-quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-6-methoxy-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-benzoyl-quinazolin-4-one
  • 6-methoxy-2-amino-quinazolin-4-one
  • 3-benzoyl-6-methoxy-quinazolin-4-one

Uniqueness

2-amino-3-benzoyl-6-methoxy-quinazolin-4-one is unique due to the presence of both the benzoyl and methoxy groups, which can significantly influence its biological activity and chemical reactivity. These substituents can enhance its potential as a therapeutic agent by improving its binding affinity to specific molecular targets and increasing its overall stability .

Properties

CAS No.

52393-74-5

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2-amino-3-benzoyl-6-methoxyquinazolin-4-one

InChI

InChI=1S/C16H13N3O3/c1-22-11-7-8-13-12(9-11)15(21)19(16(17)18-13)14(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18)

InChI Key

BQUKTKRUUQQZMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N(C2=O)C(=O)C3=CC=CC=C3)N

Origin of Product

United States

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